Ezh2-IN-14
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Overview
Description
Ezh2-IN-14 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to gene silencing. This enzyme plays a crucial role in the regulation of gene expression, cell proliferation, and differentiation. Dysregulation of EZH2 has been implicated in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-14 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ezh2-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs with varying biological activities .
Scientific Research Applications
Ezh2-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Investigates the effects of EZH2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explores the therapeutic potential of EZH2 inhibition in treating cancers, particularly those with dysregulated EZH2 activity.
Industry: Applied in the development of novel cancer therapies and as a reference compound in drug discovery programs
Mechanism of Action
Ezh2-IN-14 exerts its effects by selectively inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. The compound targets the catalytic subunit of the polycomb repressive complex 2 (PRC2), disrupting its function and altering gene expression patterns .
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
IHMT-EZH2-115: A selective EZH2 inhibitor with potent activity against both wild-type and mutant EZH2.
Tulmimetostat: An orally available EZH2 inhibitor with comprehensive target engagement in cancer models
Uniqueness of Ezh2-IN-14
This compound is unique due to its high selectivity and potency against EZH2, making it a valuable tool for studying the enzyme’s role in cancer and other diseases. Its distinct chemical structure and favorable pharmacokinetic properties contribute to its effectiveness as a research and therapeutic agent .
Properties
Molecular Formula |
C31H39N7O2 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide |
InChI |
InChI=1S/C31H39N7O2/c1-19(2)36-9-11-37(12-10-36)29-8-7-23(16-32-29)24-14-25(27-18-34-38(20(3)4)28(27)15-24)30(39)33-17-26-21(5)13-22(6)35-31(26)40/h7-8,13-16,18-20H,9-12,17H2,1-6H3,(H,33,39)(H,35,40) |
InChI Key |
XHJAGCFBPKQPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C)C |
Origin of Product |
United States |
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